molecular formula C17H17Cl2N5 B7059959 2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile

2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile

Cat. No.: B7059959
M. Wt: 362.3 g/mol
InChI Key: CVJYGHDVJFNPPW-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a diazepane ring, a dichlorophenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative, which is then reacted with dimethylamine to produce the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and yield. The use of advanced techniques such as microreactors can enhance the mass transfer and control of reaction parameters, leading to higher productivity and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile include:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N5/c1-12-9-13(11-20)22-17(21-12)24-6-2-5-23(7-8-24)14-3-4-15(18)16(19)10-14/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJYGHDVJFNPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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